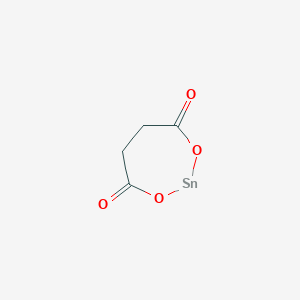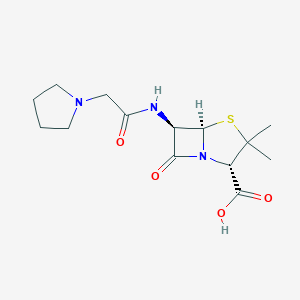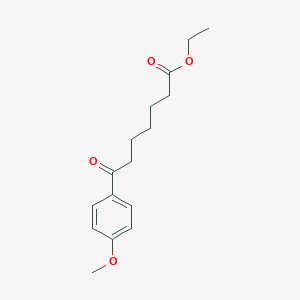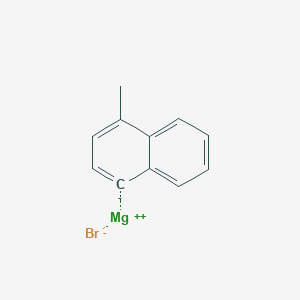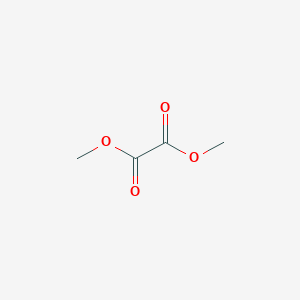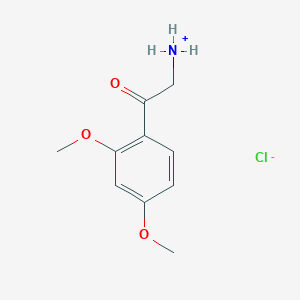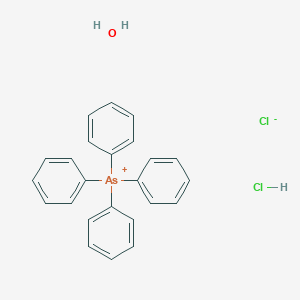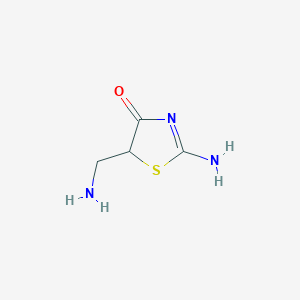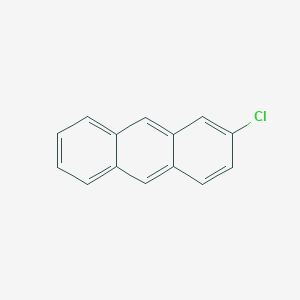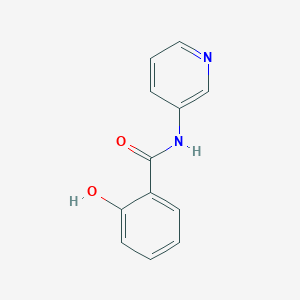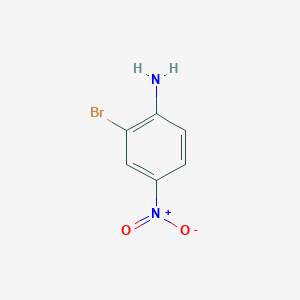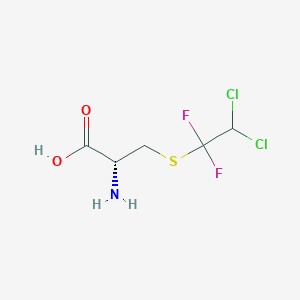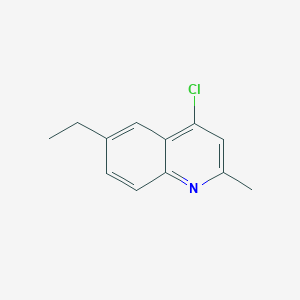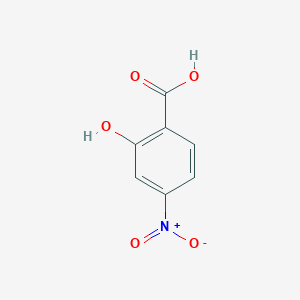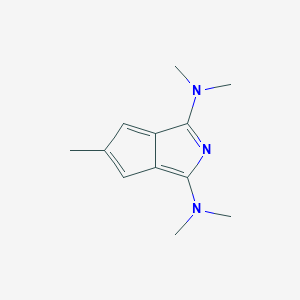
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- has potential applications in scientific research. It has been studied as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is not fully understood. However, studies have suggested that it may act as a ligand for metal ions such as copper and zinc. This compound can form stable complexes with copper and zinc ions, leading to changes in their fluorescence properties. Additionally, it has been suggested that 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- may have potential as a photosensitizer due to its ability to generate singlet oxygen upon irradiation with light.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- have not been extensively studied. However, studies have suggested that this compound may have potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been studied for its potential use in photodynamic therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions in biological systems. Additionally, its potential use as a photosensitizer in photodynamic therapy makes it a promising compound for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for research on 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-. One area of research could be the further study of its mechanism of action, particularly its interactions with metal ions in biological systems. Additionally, further studies could be conducted to assess its potential as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safe use in scientific research. Finally, the synthesis of new derivatives of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- could be explored to develop compounds with enhanced biological activities.
Conclusion
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has potential as a fluorescent probe for the detection of metal ions, as well as a photosensitizer in photodynamic therapy for cancer treatment. However, its potential toxicity needs to be further studied to ensure its safe use in scientific research. Future research could focus on the further study of its mechanism of action, its potential as a photosensitizer, and the synthesis of new derivatives with enhanced biological activities.
Synthesemethoden
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- can be synthesized using various methods. One of the commonly used methods is the reaction of 5-methyl-2-pyridone with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in good yields.
Eigenschaften
CAS-Nummer |
113035-24-8 |
|---|---|
Produktname |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
Molekularformel |
C12H17N3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N,5-pentamethylcyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C12H17N3/c1-8-6-9-10(7-8)12(15(4)5)13-11(9)14(2)3/h6-7H,1-5H3 |
InChI-Schlüssel |
XMFUWMDSGNYFFY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
Kanonische SMILES |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
Andere CAS-Nummern |
113035-24-8 |
Synonyme |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



